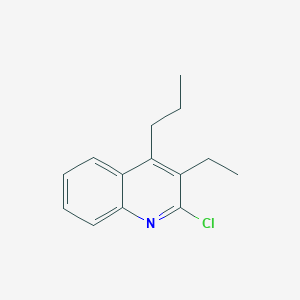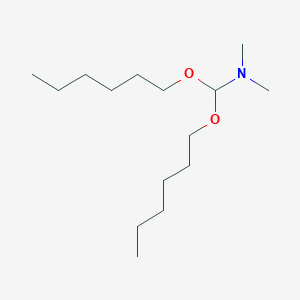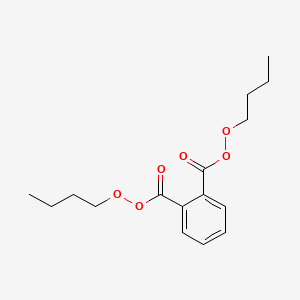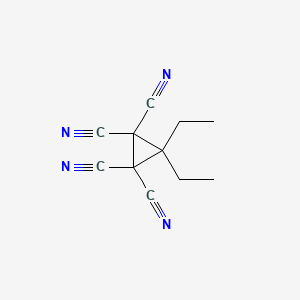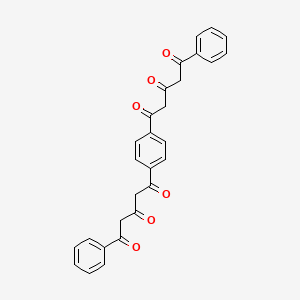
1,1'-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is a complex organic compound with the molecular formula C28H22O6 It is characterized by its unique structure, which includes a benzene ring connected to two 5-phenylpentane-1,3,5-trione groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) typically involves the reaction of benzene derivatives with phenylpentane trione precursors. One common method involves the use of phenylhydrazine hydrochloride and benzaldehyde derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The benzene ring and trione groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl-4,4’-diylbis(3-aryl-5-phenylpentane-1,3,5-trione): Similar structure but with biphenyl groups.
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-dione): Differing in the oxidation state of the trione groups.
Uniqueness
1,1’-Benzene-1,4-diylbis(5-phenylpentane-1,3,5-trione) is unique due to its specific structural arrangement and reactivity
Eigenschaften
CAS-Nummer |
10437-91-9 |
|---|---|
Molekularformel |
C28H22O6 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-[4-(3,5-dioxo-5-phenylpentanoyl)phenyl]-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C28H22O6/c29-23(15-25(31)19-7-3-1-4-8-19)17-27(33)21-11-13-22(14-12-21)28(34)18-24(30)16-26(32)20-9-5-2-6-10-20/h1-14H,15-18H2 |
InChI-Schlüssel |
NVISZNPRCZVECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


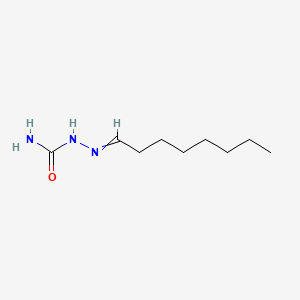
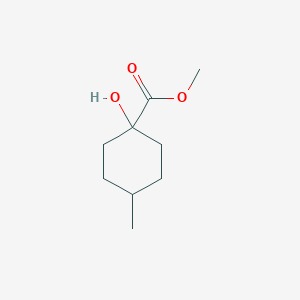
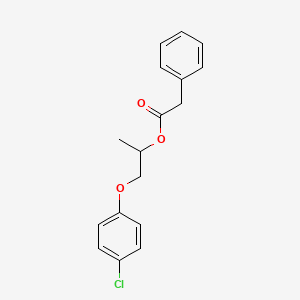
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
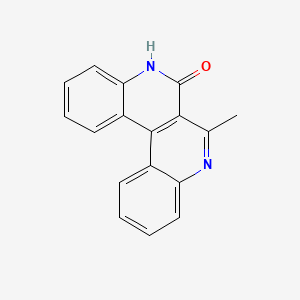
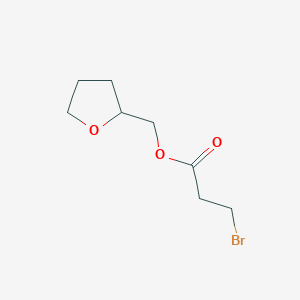
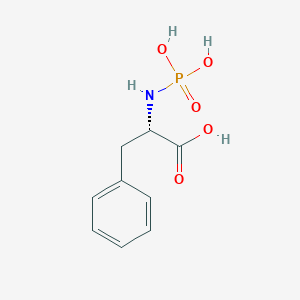
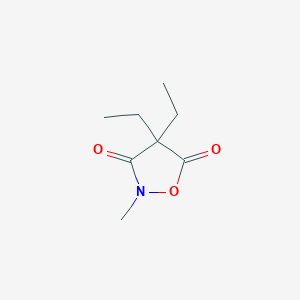
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
